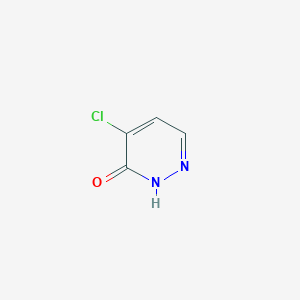

4-Chloropyridazin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

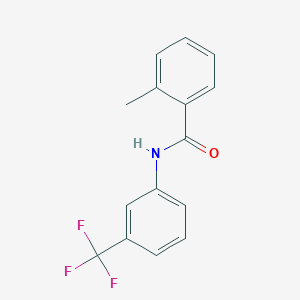

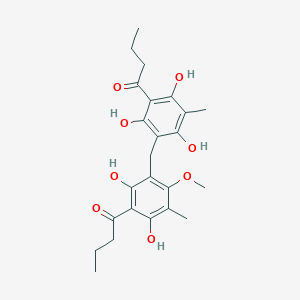

Molecular Structure Analysis

The molecular structure of 4-Chloropyridazin-3-ol is represented by the linear formula C4H3ClN2O . Its molecular weight is 130.53 .Physical And Chemical Properties Analysis

4-Chloropyridazin-3-ol is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere .Scientific Research Applications

Chemical Synthesis

4-Chloropyridazin-3-ol is used in chemical synthesis . It is a compound with the molecular formula C4H3ClN2O . It is often used as a building block in the synthesis of more complex chemical compounds .

Biological Activities

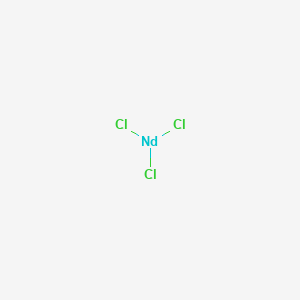

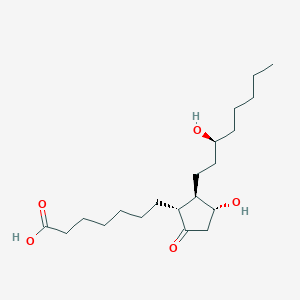

4-Chloropyridazin-3-ol has been used in the synthesis of transition metal complexes, which have shown various biological activities . These complexes have been evaluated for their in vitro antibacterial activity against several strains, including Staphylococcus aureus , Streptococcus pyogenes , Escherichia coli , and Pseudomonas aeruginosa . They have also shown in vitro antifungal activity against strains such as Candida albicans , Aspergillus niger , and Aspergillus clavatus .

Anticancer Activities

The ligand derived from 4-Chloropyridazin-3-ol has been evaluated for its cytotoxicity against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro .

Molecular Docking Studies

The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .

Material Science

4-Chloropyridazin-3-ol is used in material science research . Scientists with experience in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .

Chromatography

4-Chloropyridazin-3-ol is used in chromatography, a laboratory technique for the separation of a mixture . It is used in both analytical and preparative roles .

Safety and Hazards

properties

IUPAC Name |

5-chloro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWAYTBDMJFIQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592020 |

Source

|

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridazin-3-ol | |

CAS RN |

1677-79-8 |

Source

|

| Record name | 4-Chloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)